(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

Description

Properties

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFQCQOGRMUSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581562 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177617-17-3 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

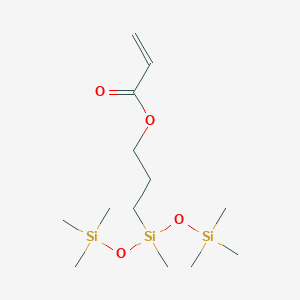

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane chemical structure

An In-depth Technical Guide to (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

Introduction: A Molecular Bridge for Advanced Materials

This compound is a bifunctional organosilane compound that serves as a critical molecular bridge in the fields of materials science, polymer chemistry, and biomedical engineering. Its unique structure, featuring a reactive acrylate group at one end and a siloxane moiety at the other, allows it to form durable covalent bonds between dissimilar materials—specifically, organic polymers and inorganic substrates. This dual reactivity makes it an invaluable coupling agent, adhesion promoter, and surface modifier.[1][2][3] Furthermore, its ability to participate in polymerization reactions allows for its integration as a monomer to create advanced silicone-acrylate copolymers with tailored properties. This guide provides a comprehensive overview of its chemical structure, reactivity, synthesis, and key applications for researchers, scientists, and professionals in drug development and materials innovation.

Molecular Structure and Physicochemical Properties

The functionality of this compound is directly derived from its distinct molecular architecture. The molecule is built around a central silicon atom which is covalently bonded to four different groups:

-

A (3-Acryloxypropyl) group : This organic chain contains a terminal acrylate functional group (CH₂=CH-COO-), which is highly susceptible to free-radical polymerization. This allows the molecule to be chemically integrated into a wide range of organic polymer networks.

-

A Methyl group (-CH₃) : A simple alkyl group that contributes to the molecule's overall character.

-

Two Trimethylsiloxy groups (-O-Si(CH₃)₃) : These groups, along with the central silicon atom, form the siloxane backbone. The Si-O bonds are susceptible to hydrolysis, which is the key to the molecule's ability to bond to inorganic surfaces.

This unique combination of an organic-reactive group and an inorganic-reactive group in a single molecule is what defines its role as a coupling agent.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 177617-17-3 | [4][5][6][7] |

| Molecular Formula | C₁₃H₃₀O₄Si₃ | [4][6][8] |

| Molecular Weight | 334.63 g/mol | [4][5][6] |

| Physical State | Liquid | [8] |

| Appearance | Colorless liquid | [4] |

| Density | 0.9076 g/cm³ | [4][7] |

| Boiling Point | 120-129 °C @ 1 mmHg | [4][7] |

| Flash Point | >110 °C | [4][7] |

| Refractive Index | 1.422 | [4] |

| Solubility | Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons) | [4] |

Core Reactivity and Mechanism of Action

The efficacy of this silane as a coupling agent stems from its dual, orthogonal reactivity. The two ends of the molecule engage in different types of chemical reactions, allowing it to bridge the interface between organic and inorganic domains.

-

Siloxane Reactivity with Inorganic Surfaces : The trimethylsiloxy groups can undergo hydrolysis in the presence of water (even trace atmospheric moisture) to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, metals, and ceramics.[1][2] This process forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the molecule onto the inorganic surface. Further condensation between adjacent silanol groups can create a cross-linked, durable siloxane network at the interface.[1]

-

Acrylate Reactivity with Organic Polymers : The acrylate group is a vinyl monomer that readily participates in free-radical polymerization.[6] When mixed with other organic monomers (like acrylates, methacrylates, or styrenes) and a radical initiator, it copolymerizes and becomes incorporated into the growing polymer chain. This allows the inorganic surface, now functionalized with the silane, to become covalently bonded to the bulk organic polymer matrix.

Caption: Dual reactivity mechanism of the silane coupling agent.

Synthesis Pathways

The synthesis of functionalized siloxanes like this compound typically leverages well-established organosilicon chemistry. While multiple routes are possible, a common and efficient method is the hydrosilylation reaction.

This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, catalyzed by a platinum complex (e.g., Karstedt's catalyst). For the target molecule, the synthesis would likely involve:

-

Precursor 1 : An olefin-containing acrylate, such as allyl acrylate .

-

Precursor 2 : A silane containing an Si-H bond and the desired siloxy groups, such as methylbis(trimethylsiloxy)silane (H-M'₂) .

The reaction joins the allyl group of the acrylate to the central silicon atom of the silane, forming the stable propyl bridge.

Representative Synthesis Protocol (Hydrosilylation):

-

To a clean, dry, inert-atmosphere reaction vessel, add methylbis(trimethylsiloxy)silane and a suitable solvent (e.g., toluene).

-

Add a platinum catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations).

-

Slowly add allyl acrylate to the reaction mixture while maintaining a controlled temperature (e.g., 60-80 °C). The addition is often done dropwise to manage the exothermic reaction.

-

Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the Si-H stretching band (~2100 cm⁻¹) and ¹H NMR.

-

Once the reaction is complete, the catalyst may be removed using carbon treatment.

-

The final product is purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Applications in Research and Development

The unique properties of this silane enable its use in a variety of high-performance applications.

-

Surface Modification and Adhesion Promotion : It is widely used to treat inorganic fillers (e.g., silica, glass fibers) before they are incorporated into polymer composites. This treatment improves the interfacial adhesion between the filler and the polymer matrix, leading to enhanced mechanical properties such as tensile strength and toughness.[9] In coatings and adhesives, it promotes durable adhesion to glass and metal substrates, improving resistance to moisture and environmental degradation.[4][9]

-

Polymer Synthesis : The molecule can be used as a comonomer in polymerization reactions to create novel materials.[6] Incorporating this silane into an acrylic polymer backbone introduces siloxane chains, which can enhance properties like hydrophobicity, gas permeability, thermal stability, and flexibility.[6]

-

Biomaterials and Medical Devices : Silane coupling agents are crucial for the surface functionalization of biomedical devices to improve biocompatibility.[1][2][10] While direct applications in drug development are less common, the ability to modify surfaces is critical. For example, it can be used to functionalize the surface of biosensors or silica nanoparticles to allow for the subsequent immobilization of enzymes, antibodies, or other biomolecules for diagnostic or therapeutic applications.[6] Its methacrylate analogue is notably used in the synthesis of soft contact lenses, highlighting the potential for this class of compounds in creating oxygen-permeable ophthalmic materials.[11][12]

Experimental Protocol: Surface Modification of Glass Substrates

This protocol provides a step-by-step method for functionalizing a standard glass microscope slide with this compound to create a reactive surface ready for polymerization.

Materials:

-

Glass microscope slides

-

This compound

-

Ethanol or Isopropanol

-

Deionized water

-

Acetic acid (optional, as a catalyst)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Oven

Procedure:

-

Substrate Cleaning (Critical Step):

-

Thoroughly sonicate the glass slides in a solution of detergent and deionized water for 15 minutes.

-

Rinse extensively with deionized water.

-

Immerse the slides in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to remove organic residues and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides again copiously with deionized water and dry with a stream of nitrogen gas.

-

-

Silane Solution Preparation:

-

Prepare a 1-2% (v/v) solution of the silane in a 95:5 (v/v) mixture of ethanol and deionized water.

-

A few drops of acetic acid can be added to adjust the pH to ~4.5-5.5, which helps catalyze the hydrolysis of the siloxane groups.

-

Allow the solution to stir for 5-10 minutes to facilitate hydrolysis.

-

-

Deposition:

-

Immerse the cleaned, dry glass slides into the silane solution for 2-5 minutes.

-

Alternatively, the solution can be applied via spin-coating for a more uniform layer.

-

-

Rinsing and Curing:

-

Remove the slides from the solution and rinse briefly with ethanol to remove any excess, physisorbed silane.

-

Dry the slides with a gentle stream of nitrogen.

-

Cure the slides in an oven at 110-120 °C for 15-30 minutes. This step drives the condensation reaction, forming stable covalent bonds between the silane and the glass surface.

-

-

Final Rinse and Storage:

-

Allow the slides to cool. A final rinse with toluene or ethanol can remove any remaining unbound material.

-

The functionalized slides, now featuring a surface layer of reactive acrylate groups, should be stored in a clean, dry, and inert environment until use.

-

Caption: Workflow for surface modification of glass with the silane.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[8] Proper safety precautions are essential during its handling and use.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[8] Contact lenses should not be worn.[8]

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8]

-

Storage : Store the compound in a tightly closed container in a cool, dry, and dark place, away from moisture and water, as these can cause premature hydrolysis.[8] Recommended storage is often at 0-5 °C.[8]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[8] If irritation persists, seek medical attention. For skin contact, wash with soap and water. If inhaled, move to fresh air.

Conclusion

This compound is a highly versatile and powerful molecular tool for materials scientists and chemical engineers. Its well-defined bifunctional structure enables the covalent integration of organic and inorganic materials, leading to the creation of advanced composites, coatings, and functionalized surfaces with superior performance and durability. A thorough understanding of its reactivity, handling requirements, and application protocols, as outlined in this guide, is key to unlocking its full potential in the development of next-generation materials and technologies.

References

-

Zhang, Y., et al. (2023). Silane coupling agent in biomedical materials. Biointerphases, 18(4), 040801. [Link]

-

Wang, Z., et al. (2021). Synthesis of Functionalized (Poly)Siloxanes via Iron‐Catalyzed C–H Bond Alkylation with Polar Olefins. Angewandte Chemie International Edition, 60(41), 22353-22359. [Link]

-

Otsuka, H., et al. (2019). Synthesis of Polysiloxanes with Functional Groups by Using Organometallic Carboxylate Catalysts. Chemistry Letters, 48(10), 1239-1242. [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents for Biomaterials. Gelest. [Link]

-

Oshika, M., et al. (2021). Precise Synthesis of Side-Chain-Functionalized Linear Polysiloxanes by Organocatalytic Ring-Opening Polymerization of Monofunctional Cyclotrisiloxanes. Macromolecules, 54(11), 5294-5306. [Link]

-

Zhang, Y., et al. (2023). Silane coupling agent in biomedical materials. PubMed, 37382394. [Link]

-

Zhang, Y., et al. (2023). Silane coupling agent in biomedical materials. ResearchGate. [Link]

-

Kolmas, J., et al. (2023). The influence of silane coupling agents on the properties of α-TCP-based ceramic bone substitutes for orthopaedic applications. National Institutes of Health (NIH). [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: this compound, tech-90. Gelest. [Link]

-

Wang, X., & Dado, G. P. (1998). Functionalized Silanes for the Preparation of Siloxane-Anchored Monolayers. Langmuir, 14(21), 6041-6051. [Link]

-

Cypryk, M., & Rubinsztajn, S. (2006). Aminoalkyl functionalized siloxanes. Polimery, 51(11-12), 775-783. [Link]

-

ChemBK. (2024). This compound. ChemBK. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. Gelest. [Link]

-

Gelest, Inc. (n.d.). Safety Data Sheet: METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Amazon S3. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

LookChem. (n.d.). This compound 177617-17-3 wiki. LookChem. [Link]

-

Gelest, Inc. (n.d.). Safety Data Sheet: (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. Amazon S3. [Link]

-

INNO Specialty Chemicals. (n.d.). A Comprehensive Guide to 3-(Acryloxy)propyl(trimethoxy)silane: Properties, Applications, and Benefits. INNO Specialty Chemicals. [Link]

- Google Patents. (2024). CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane.

-

BuyersGuideChem. (n.d.). (3-Acryloxypropyl)methyl-bis-(trimethylsiloxy)silane. BuyersGuideChem. [Link]

-

Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. Gelest. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane. PrepChem.com. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. Gelest. [Link]

-

Co-Formula. (n.d.). CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. Co-Formula. [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR spectra of HBPSi and 3-methacryloxypropyltrimethoxysilane... ResearchGate. [Link]

-

Gelest. (2026). Unlock Material Innovation with Methacryloxypropyl Tris(Trimethylsiloxy)Silane. Gelest. [Link]

- Google Patents. (2016). CN105418668A - Preparation method for 3-acryloyloxy propyl trimethoxysilane.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96% | [gelest.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy this compound | 177617-17-3 [smolecule.com]

- 7. (3-Acryloxypropyl)methyl-bis-(trimethylsiloxy)silane | C13H30O4Si3 - BuyersGuideChem [buyersguidechem.com]

- 8. gelest.com [gelest.com]

- 9. innospk.com [innospk.com]

- 10. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 12. nbinno.com [nbinno.com]

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane CAS number 1067-61-4

An In-Depth Technical Guide to (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Molecular Landscape of a Versatile Silane

Welcome to a comprehensive exploration of this compound. This document is crafted not as a static data sheet, but as a dynamic guide for the hands-on scientist. Our objective is to move beyond mere specifications and delve into the causality behind its synthesis, the mechanisms that drive its functionality, and the practical methodologies that unlock its potential in advanced material science. As your Senior Application Scientist, I will lead you through its core chemistry, field-proven applications, and the technical nuances essential for successful research and development.

Section 1: Core Compound Identity and Properties

This compound is a unique organosilane molecule designed with a dual-functionality architecture. At one end, a reactive acrylate group serves as a polymerizable moiety, ready to participate in free-radical reactions. At the other, a robust siloxane structure provides properties like hydrophobicity, flexibility, and the ability to interface with inorganic materials. This bifunctional nature makes it a valuable component in a diverse range of applications, from high-performance coatings to biomedical devices.

A Note on Identification: It is important to note that while the CAS number 1067-61-4 was specified for this topic, extensive sourcing from chemical suppliers and databases indicates that the structure of this compound is most commonly and reliably associated with CAS Number 177617-17-3 . This guide will proceed using this CAS number as the primary identifier.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, formulation, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 177617-17-3 | [1][2][3] |

| Molecular Formula | C₁₃H₃₀O₄Si₃ | [1][2][3] |

| Molecular Weight | 334.63 g/mol | [1][3] |

| Appearance | Colorless Liquid | [2] |

| Density | 0.9076 g/cm³ | [1][2] |

| Boiling Point | 120-129 °C @ 1 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.422 | [2] |

| Flash Point | >110 °C | [1] |

| Vapor Pressure | 0.000514 mmHg @ 25 °C | [2][3] |

| Storage Temperature | Recommended below 5 °C | [1][3] |

Section 2: Synthesis Pathway—A Protocol Grounded in Experience

The principal route for synthesizing this compound is the platinum-catalyzed hydrosilylation reaction. This involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of an alkene. The specific reactants are methylbis(trimethylsiloxy)silane (also known as 1,1,1,3,5,5,5-heptamethyltrisiloxane) and allyl acrylate .

The choice of a platinum catalyst, such as Karstedt's catalyst, is critical. These catalysts are highly efficient for hydrosilylation but require careful handling to prevent side reactions.[4] The reaction must be conducted under an inert atmosphere because oxygen can interfere with the catalyst and the acrylate moiety is prone to premature polymerization, especially at elevated temperatures.

Visualizing the Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative methodology based on established hydrosilylation chemistry.[4] Yields and reaction times may vary and should be optimized for specific laboratory conditions.

-

Reactor Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus must be flame-dried or oven-dried and assembled hot under a positive pressure of dry nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: Charge the flask with methylbis(trimethylsiloxy)silane and a suitable solvent like dry toluene.

-

Catalyst Addition: Add Karstedt's catalyst (typically a solution in xylene) to the flask via syringe. The amount should be catalytic, usually in the range of 5-10 ppm of platinum relative to the silane.

-

Reactant Addition: Heat the stirred solution to approximately 60°C. Begin the dropwise addition of allyl acrylate from the dropping funnel. Causality: A slow, controlled addition is crucial to manage the reaction exotherm and prevent a dangerous buildup of unreacted reagents.

-

Reaction Monitoring: Maintain the reaction temperature between 60-80°C. The progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) from the starting silane.

-

Workup and Purification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product is then purified by vacuum distillation to separate it from the solvent, any unreacted starting materials, and the non-volatile catalyst residue.

Section 3: Core Chemistry and Mechanisms of Action

The utility of this molecule stems from its two distinct reactive sites. Understanding these mechanisms is key to designing effective experiments.

Mechanism I: Surface Modification

Silane coupling agents are molecular bridges that connect inorganic surfaces to organic polymers.[5][6] While the target molecule does not have readily hydrolyzable groups like methoxy or ethoxy silanes, its siloxane backbone can still interact with and modify surfaces, particularly those with existing hydroxyl (-OH) groups like glass or silica. The primary mechanism for many silanes involves hydrolysis to form reactive silanols, which then condense with surface hydroxyls.

Caption: Workflow for free-radical polymerization of the acrylate group.

This reaction is fundamental to its use in UV-curable coatings and the formulation of crosslinked polymer networks like silicone hydrogels. [7][8]The choice of initiator (thermal vs. photoinitiator) dictates the curing conditions.

Section 4: Field-Proven Applications & Methodologies

Application I: Surface Modification of Glass Substrates

This protocol provides a method for creating a silane-modified surface, which can alter properties like hydrophobicity or serve as a tie-layer for subsequent coatings. [9][10][11][12][13] Objective: To create a uniform siloxane layer on a glass surface.

Methodology:

-

Substrate Cleaning (Critical Step):

-

Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

-

Rinse extensively with deionized water.

-

Dry the slides in an oven at 110°C for at least 1 hour and cool in a desiccator.

-

Causality: This step is essential to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization. [10]

-

-

Silane Solution Preparation:

-

Prepare a 2% (v/v) solution of this compound in a dry, aprotic solvent such as toluene or anhydrous ethanol.

-

Causality: Using an anhydrous solvent prevents premature self-condensation of the silane in the solution, promoting reaction with the substrate surface instead.

-

-

Deposition:

-

Immerse the cleaned, dry glass slides in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60°C, under a nitrogen atmosphere.

-

Causality: Gentle heating can accelerate the deposition process. [10]

-

-

Rinsing and Curing:

-

Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.

-

Cure the slides in an oven at 110°C for 30 minutes to drive off the solvent and promote bonding to the surface.

-

Application II: Formulation of Silicone Hydrogels for Biomedical Use

This molecule is a key monomer in creating silicone hydrogels, materials prized for their high oxygen permeability, making them ideal for applications like contact lenses. [14][15][16][17] Objective: To synthesize a representative crosslinked silicone hydrogel film.

Methodology:

-

Monomer Mixture Preparation:

-

In a vial, combine the monomers. A representative formulation could be (by weight):

-

Add a photoinitiator, such as 2-hydroxy-2-methylpropiophenone, at 0.5%.

-

Causality: The ratio of hydrophobic siloxane to hydrophilic monomers (DMA, HEMA) is the primary determinant of the final material's properties, including oxygen permeability, water content, and surface wettability. [14][16]

-

-

Molding and Curing:

-

Vortex the mixture until a homogenous, clear liquid is obtained.

-

Inject the monomer solution into a mold made of two polypropylene plates separated by a silicone gasket of a defined thickness (e.g., 0.5 mm).

-

Place the mold in a UV curing chamber and expose it to UV radiation (e.g., 365 nm) for a specified time (e.g., 15-30 minutes).

-

Causality: The UV light activates the photoinitiator, which triggers the free-radical polymerization of the acrylate and methacrylate groups, forming a solid, crosslinked polymer network.

-

-

Hydration and Extraction:

-

Carefully open the mold and remove the polymer film.

-

Immerse the film in deionized water or phosphate-buffered saline (PBS). The solution should be changed several times over 24-48 hours.

-

Causality: This step hydrates the hydrogel and, crucially, extracts any unreacted monomers or initiator, which is a mandatory step for ensuring biocompatibility.

-

Section 5: Safety, Handling, and Storage

Professional diligence in handling this chemical is paramount for ensuring laboratory safety.

-

Primary Hazards: The compound is classified as irritating to the eyes, respiratory system, and skin. [2]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be performed in a well-ventilated area or a chemical fume hood. [2]* Handling: Avoid direct contact with skin and eyes. Do not inhale vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. A storage temperature below 5°C is recommended to inhibit premature polymerization. [1][3]* In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

References

- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. Shin-Etsu Chemical Co., Ltd. [URL: https://www.shinetsusilicone-global.

- BuyersGuideChem. (n.d.). (3-Acryloxypropyl)methyl-bis-(trimethylsiloxy)silane. [URL: https://www.buyersguidechem.com/cas/177617-17-3.html]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Acrylate Silanes in Polymer Synthesis. [URL: https://www.inno-pharmchem.com/news/the-versatility-of-acrylate-silanes-in-polymer-synthesis-28827659.html]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Surface Modification: Using Silane Coupling Agents. [URL: https://www.inno-pharmchem.com/news/the-science-behind-surface-modification-using-silane-coupling-agents-58839021.html]

- Ogawa, M. (n.d.). Reaction of Silane Coupling Reagent on the Surface of Functional Particles. [URL: https://confit.atlas.jp/guide/event/pacsurf2022/subject/1A-O-05/advanced]

- Arkles, B. (n.d.). How Does a Silane Coupling Agent Work? Gelest Technical Library. [URL: https://www.gelest.com/technical-library/silane-coupling-agents/]

- Gorsche, C., et al. (2017). Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. Macromolecules, 50(19), 7437–7446. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5626244/]

- Gorsche, C., et al. (2017). Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.7b01399]

- Schrader, M.E. (1977). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. Defense Technical Information Center. [URL: https://apps.dtic.

- Dossi, M., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02787]

- Andre, A. S., et al. (2024). Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing. RSC Publications. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/lp/d4lp00354c]

- Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. [URL: https://www.gelest.com/product/sia0198-0]

- PubChem. (n.d.). (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11582593]

- ChemBK. (2024). This compound. [URL: https://www.chembk.com/en/chem/(3-Acryloxypropyl)Methylbis(Trimethylsiloxy)Silane]

- Guidechem. (n.d.). This compound 177617-17-3 wiki. [URL: https://www.guidechem.com/wiki/177617-17-3.html]

- Asua, J. M., et al. (n.d.). Evolution of the film properties of 3‐methacryloxypropyl trimethoxysilane containing waterborne acrylic coatings during storage. ResearchGate. [URL: https://www.researchgate.

- Chien, H., & Kuo, C. (2019). Preparation, material properties and antimicrobial efficacy of silicone hydrogel by modulating silicone and hydrophilic monomer. Journal of Biomaterials Science, Polymer Edition, 30(10), 825-843. [URL: https://pubmed.ncbi.nlm.nih.gov/31106708/]

- Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane. [URL: https://www.jh-newmaterials.com/product/3-acryloxypropyl-methyldimethoxysilane.html]

- Google Patents. (n.d.). CN105418668A - Preparation method for 3-acryloyloxy propyl trimethoxysilane. [URL: https://patents.google.

- Tran, N. P. D., & Yang, M. C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers, 11(6), 944. [URL: https://www.mdpi.com/2073-4360/11/6/944]

- Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. [URL: https://www.gelest.com/product/sia0200-0]

- Hiratani, H., et al. (2014). Comparison of two hydrogel formulations for drug release in ophthalmic lenses. ResearchGate. [URL: https://www.researchgate.net/publication/264802875_Comparison_of_two_hydrogel_formulations_for_drug_release_in_ophthalmic_lenses]

- ChemicalBook. (n.d.). 3-(ACRYLOYLOXY)PROPYLTRIMETHOXYSILANE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854159.htm]

- Google Patents. (n.d.). CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane. [URL: https://patents.google.

- ChemicalBook. (n.d.). 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane(17096-07-0) 1H NMR. [URL: https://www.chemicalbook.com/SpectrumEN_17096-07-0_1HNMR.htm]

- ResearchGate. (n.d.). Schematic illustration of the surface modification of a glass substrate.... [URL: https://www.researchgate.

- Spectrabase. (n.d.). (3-Methacryloyloxypropyl)tris(trimethylsiloxy)silane. [URL: https://spectrabase.com/spectrum/FcfLgtQRmrx]

- ResearchGate. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. [URL: https://www.researchgate.

- Diva-portal.org. (2024). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. [URL: https://www.diva-portal.org/smash/get/diva2:1899120/FULLTEXT01.pdf]

- Tran, N. P. D., & Yang, M. C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31159172/]

- Google Patents. (n.d.). US9097839B2 - Method for making silicone hydrogel contact lenses. [URL: https://patents.google.

- Langmuir. (2011). Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21928812/]

- sia Abrasives. (n.d.). Safety data sheets and voluntary product information. [URL: https://www.sia-abrasives.

- ResearchGate. (n.d.). Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization. [URL: https://www.researchgate.

- Google Patents. (n.d.). WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor. [URL: https://patents.google.

- ePrints Soton. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. [URL: https://eprints.soton.ac.uk/41551/1/EMR06.pdf]

- Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 53. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9814849/]

- MDPI. (n.d.). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. [URL: https://www.mdpi.com/1420-3049/15/8/5725]

Sources

- 1. (3-Acryloxypropyl)methyl-bis-(trimethylsiloxy)silane | C13H30O4Si3 - BuyersGuideChem [buyersguidechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 6. nbinno.com [nbinno.com]

- 7. Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Preparation, material properties and antimicrobial efficacy of silicone hydrogel by modulating silicone and hydrophilic monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US9097839B2 - Method for making silicone hydrogel contact lenses - Google Patents [patents.google.com]

physical and chemical properties of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

An In-depth Technical Guide to (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations for this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights into the compound's reactivity and utility.

Molecular and Structural Overview

This compound is a versatile organosilane compound, uniquely functionalized with both a reactive acrylate group and hydrolyzable siloxy groups. This dual-functionality allows it to act as a bridge between organic and inorganic materials, making it a valuable component in the formulation of advanced materials.

-

Chemical Name: this compound

-

CAS Number: 177617-17-3[1]

-

Synonyms: [Bis(trimethylsiloxy)methylsilyl]propylacrylate[4]

Below is a diagram illustrating the molecular structure of the compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for determining its suitability for various applications and for establishing safe handling and storage procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 334.63 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.9076 g/cm³ | [1] |

| Boiling Point | 120-129 °C at 1 mmHg | [1] |

| Refractive Index | 1.422 | [1] |

| Flash Point | >110 °C | [1] |

| Vapor Pressure | 0.000514 mmHg at 25 °C | [1][3] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons. | [1] |

| Storage Conditions | Store in sealed containers in the dark at 0-5°C. | [3][4] |

Chemical Reactivity and Mechanisms

The utility of this compound stems from its two distinct reactive sites, which allow for a two-fold reaction mechanism.

The Acryloxy Group: Organic Reactivity

The acryloxy group (CH₂=CH-COO-) is an alpha-beta unsaturated ester. This functionality makes it susceptible to:

-

Free Radical Polymerization: When exposed to heat or UV light, the double bond can undergo free-radical polymerization. This allows the molecule to be incorporated into polymer chains or to form cross-linked networks.[2]

-

Michael Addition: The electron-withdrawing nature of the carbonyl group makes the double bond susceptible to nucleophilic attack in a Michael addition reaction.[2]

The Siloxy Groups: Inorganic Reactivity

The trimethylsiloxy groups (-O-Si(CH₃)₃) are attached to a central silicon atom. These groups can react with moisture in the air.[2] This hydrolysis leads to the formation of silanol groups (-Si-OH). These silanol groups are highly reactive and can condense with each other or with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form stable siloxane bonds (-Si-O-Si-).[2] This process anchors the molecule to the substrate.

This dual reactivity is the key to its function as a coupling agent, bridging organic polymers and inorganic substrates.

Caption: Generalized synthesis workflow for organosilane-acrylates.

Applications in Research and Industry

The unique properties of this silane make it a valuable component in a wide range of applications:

-

Adhesives and Sealants: It is used to enhance the adhesion between organic polymers and inorganic substrates in silicone-based adhesives and sealants. [1][2][5]The silane functionality provides a strong bond to the substrate, while the acrylate group co-reacts with the polymer matrix.

-

Coatings: In protective coatings, it improves durability, chemical resistance, and adhesion. [1][2][5]It can also be used to modify surface tension, improving the coating's application performance. [1]* Surface Modification and Coupling Agent: This is a primary application. It acts as a coupling agent to improve the interface between organic and inorganic components in composite materials. [2]It can modify the surfaces of materials like ceramics and glass fibers to improve their wettability and adhesion to polymers. [1]* Polymer Synthesis and Modification: It can be used as a comonomer in polymer synthesis to introduce pendent siloxane groups. These groups can impart properties like hydrophobicity, flexibility, and improved gas barrier performance to the resulting polymer. [2]* Biomedical Materials: There is potential for its use in creating biocompatible materials for medical devices. [2]The ability to functionalize surfaces can be used to immobilize biomolecules like enzymes or antibodies for biosensing applications. [2]

Safety and Handling

As a reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification

-

Eye Irritation: Causes serious eye irritation. [4]* Skin and Respiratory Irritation: May cause skin and respiratory tract irritation. [1][4]* Reactivity: The material can release irritating fumes and organic acid vapors when exposed to high temperatures or open flames. [4]It is also reactive with moisture. [4]

Recommended Handling and Storage

-

Ventilation: Use in a well-ventilated area or with local exhaust to prevent the accumulation of vapors. [4]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical goggles or a face shield. [1][4] * Hand Protection: Wear suitable protective gloves (e.g., neoprene or nitrile rubber). [1][6] * Skin Protection: Wear protective clothing to prevent skin contact. [1][4]* Storage: Store in a cool (0-5°C), dry, dark, and well-ventilated place in tightly closed original containers. [3][4]Keep away from moisture and heat sources. [4]

-

First Aid Measures

-

In Case of Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [1][4]* In Case of Skin Contact: Wash the affected area with plenty of soap and water. [7]* If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. [7]* If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7]

Conclusion

This compound is a highly versatile chemical compound whose value lies in its dual-functional nature. The combination of an organically reactive acrylate group and inorganically reactive siloxy groups allows it to serve as a molecular bridge, enhancing the performance of a wide array of materials. From improving the durability of coatings and the strength of adhesives to enabling the creation of advanced composites and biomedical surfaces, its unique chemical architecture provides a powerful tool for materials scientists and researchers. Proper understanding of its properties and adherence to safety protocols are paramount to harnessing its full potential.

References

-

ChemBK. (2024, April 10). This compound. [Link]

-

Chemsrc. (2025, September 3). CAS#:17096-12-7 | 3-Acryloxypropyl Tris(Trimethylsiloxy)Silane. [Link]

-

Gelest, Inc. (2016, July 11). This compound, tech-90 - Safety Data Sheet. [Link]

-

LookChem. (n.d.). This compound 177617-17-3 wiki. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. [Link]

-

Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. [Link]

-

Chemsrc. (2025, August 25). 3-acryloxypropyl trimethoxysilane. [Link]

-

Gelest, Inc. (n.d.). 3-(3-METHACRYLOXY-2- HYDROXYPROPOXY)PROPYLBIS(TRIMETHYLSILOXY)METHYLSIL ANE, tech-95 - Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Applications

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a versatile organosilicon compound characterized by the presence of a reactive acrylate functional group and a flexible siloxane backbone. This unique molecular architecture imparts a desirable combination of properties, making it a valuable monomer and surface modifier in a variety of high-performance materials.

Its primary applications leverage its dual functionality. The acrylate group allows for free-radical polymerization, enabling its incorporation into polymer chains, while the siloxane component provides properties such as:

-

Improved light resistance: Enhancing the durability and lifespan of materials exposed to UV radiation.[1]

-

Reduced surface tension: Improving the wetting and spreading characteristics of coatings, adhesives, and sealants.[1]

-

Enhanced adhesion: Promoting stronger bonds between polymeric materials and inorganic substrates.[1]

-

Surface modification: Altering the surface properties of materials like ceramics and glass fibers to improve wettability and adhesion.[1]

In the realm of drug development and biomedical materials, siloxane-based monomers are of particular interest for applications such as dental adhesives and contact lenses due to their high oxygen permeability.[2] The ability to tailor the functionality of these monomers is crucial for developing durable and biocompatible materials.[2]

Core Synthesis Pathway: Hydrosilylation

The most common and efficient method for synthesizing this compound is through the hydrosilylation of allyl acrylate with methylbis(trimethylsiloxy)silane. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl group.

Reaction Scheme:

The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst or chloroplatinic acid.[3][4] The choice of catalyst and reaction conditions is critical to ensure high selectivity for the desired β-addition product and to minimize side reactions.[4][5]

Mechanistic Considerations

The hydrosilylation reaction, particularly with platinum catalysts, is understood to proceed via the Chalk-Harrod or the modified Chalk-Harrod mechanism. These mechanisms involve the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product. Achieving high selectivity for the terminal (β) addition is a key objective, as isomerization of the double bond in the allyl substrate can lead to undesired byproducts.[5][6] The use of specific rhodium-based catalysts has been shown to significantly improve selectivity in the hydrosilylation of functionalized olefins like allyl chloride.[5][7]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Allyl Acrylate | 999-55-3 | C6H8O2 | 112.13 | Flammable liquid, requires inhibitor |

| Methylbis(trimethylsiloxy)silane | 17962-42-2 | C7H22O2Si3 | 222.5 | Moisture sensitive |

| Karstedt's Catalyst | 68478-92-2 | C16H36O2Pt2Si4 | 759.0 | Platinum(0)-divinyltetramethyldisiloxane complex, ~2% Pt in xylene |

| Toluene | 108-88-3 | C7H8 | 92.14 | Anhydrous, as reaction solvent |

| Hydroquinone (inhibitor) | 123-31-9 | C6H6O2 | 110.11 | To prevent premature polymerization |

Experimental Workflow

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

This guide provides an in-depth examination of the safety protocols and handling procedures for (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere compliance, focusing on the scientific rationale behind each safety recommendation to foster a culture of informed caution and operational excellence.

Section 1: Chemical and Physical Identity

This compound is an organosilane compound used as a chemical intermediate in various research and industrial applications.[1] Its unique molecular structure, featuring both a reactive acrylate group and a siloxane backbone, dictates its physical properties and chemical reactivity, which in turn inform the necessary safety precautions. Understanding these fundamental properties is the first step in safe handling.

Below is a diagram illustrating the chemical structure of this compound.

Caption: GHS Hazard Profile for the compound.

Beyond the primary classification, users should be aware of potential skin and respiratory tract irritation, as indicated by the symptoms observed upon exposure. [1]

Section 3: Principles of Safe Handling

Safe handling is predicated on preventing exposure. The protocols are designed to interrupt the pathways by which the chemical can come into contact with the body.

-

Engineering Controls (Ventilation): The primary engineering control is adequate ventilation. [1]This is critical not just to mitigate inhalation risk but because the compound can react with moisture in the air to liberate methanol, a toxic byproduct. [1][2]A well-functioning chemical fume hood or local exhaust ventilation is therefore non-negotiable.

-

Procedural Controls (Hygiene): Rigorous personal hygiene is a self-validating system. Washing hands thoroughly with mild soap and water after handling and before leaving the work area prevents the transfer of residual chemicals to the eyes, mouth, or skin. [1]Contaminated clothing should be removed and washed before reuse to prevent prolonged skin contact. [1]* Avoiding Contact: The core directive is to avoid all eye and skin contact and to refrain from breathing vapor and mist. [1]This principle informs all subsequent PPE and emergency protocol decisions.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection is directly tied to the identified hazards of eye irritation and potential skin contact.

| Body Part | Required PPE | Rationale and Causality |

| Eyes/Face | Chemical safety goggles. | Causality: The compound is a classified H319 serious eye irritant. Goggles provide a seal around the eyes to protect from splashes, which are the most direct route of exposure. Contact lenses should not be worn as they can trap the chemical against the cornea. [1] |

| Hands | Neoprene or nitrile rubber gloves. | Causality: These materials provide adequate resistance to organosilanes. This prevents skin contact, which may cause irritation. [1] |

| Body | Wear suitable protective clothing (e.g., lab coat). | Causality: Protects against accidental splashes and spills on the skin. [1] |

| Respiratory | NIOSH-certified organic vapor (black cartridge) respirator. | Causality: Required where ventilation is insufficient and exposure through inhalation may occur. This protects the respiratory tract from irritation by vapors or mists. [1] |

The following workflow illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

Caption: Standard Operating Procedure for Donning and Doffing PPE.

Section 5: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

The following protocols are based on established best practices for chemical exposure. [1]

-

Eye Contact: This is the most critical exposure route.

-

Immediately flush eyes thoroughly with water for at least 15 minutes.

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical advice/attention. The speed of this response directly impacts the severity of the outcome.

-

-

Skin Contact:

-

Remove contaminated clothing.

-

Wash the affected area with plenty of soap and water.

-

Get medical advice/attention if irritation develops or persists. [1]* Inhalation:

-

Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.

-

If feeling unwell, seek medical advice. [1]* Ingestion:

-

Never give anything by mouth to an unconscious person.

-

Rinse mouth with water. Do not induce vomiting.

-

Get medical advice/attention. [3]

-

Accidental Release / Spill Cleanup

A spill presents both an exposure risk and an environmental hazard. The cleanup must be systematic.

Caption: Step-by-step workflow for accidental spill response.

Firefighting Procedures

While not flammable, this compound will burn and presents specific hazards in a fire.

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical. [1]* Specific Hazards: When exposed to elevated temperatures or open flame, irritating fumes and organic acid vapors may be generated. [1]This is the primary hazard for firefighters.

-

Protective Actions: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA), and avoid all eye and skin contact. [1]Use a water spray to cool exposed containers. [1]

Section 6: Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool (0-5°C), dark, and well-ventilated place. [1]The container must be kept tightly closed. [1] * Causality: Cool temperatures and darkness inhibit non-hazardous polymerization, which can occur at elevated temperatures. [1]A sealed container prevents the ingress of atmospheric moisture.

-

Chemical Stability: The compound is stable under the recommended storage conditions. [1]* Incompatible Materials:

-

Moisture and Water: The compound reacts with water and moisture, liberating methanol. [1]This hydrolysis reaction compromises the material and creates a toxic byproduct.

-

Heat, Sparks, Open Flames: These should be avoided as they are ignition sources and can cause decomposition, releasing irritating vapors. [1]

-

Section 7: Disposal Considerations

Responsible disposal is a critical final step in the chemical lifecycle.

-

Waste Treatment: The recommended method of disposal is incineration. [1]This should be done in a licensed waste disposal facility.

-

Environmental Precautions: Do not dispose of waste into the sewer system. [1]The substance may be hazardous to the environment, and all releases should be avoided. [1]All disposal must be conducted in strict accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles outlined in this guide. The core tenets of safety are rooted in a scientific understanding of its properties: its classification as a serious eye irritant, its reactivity with water, and its potential for thermal degradation. By implementing robust engineering controls, consistent procedural discipline, and the correct use of personal protective equipment, researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

Gelest, Inc. (2016-07-11). This compound, tech-90 - Safety Data Sheet. [Link]

-

Gelest, Inc. (2015-01-13). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96% - Safety Data Sheet. [Link]

-

Gelest, Inc. (2003-05-07). (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE - Safety Data Sheet. [Link]

-

Gelest, Inc. 3-(3-METHACRYLOXY-2- HYDROXYPROPOXY)PROPYLBIS(TRIMETHYLSILOXY)METHYLSIL ANE, tech-95 - Safety Data Sheet. [Link]

-

Amazon S3. (2015-02-25). sia0198.0 - (3-acryloxypropyl)methyldimethoxysilane, 95%. [Link]

-

Amazon S3. (3- ACYLOXYPROPYL)METHYLDIMETHOXYSILAN E, 95%. [Link]

-

ChemBK. (2024-04-10). This compound. [Link]

-

Amazon S3. sia0200.0 - (3-acryloxypropyl)trimethoxysilane, 96%. [Link]

-

BuyersGuideChem. (3-Acryloxypropyl)methyl-bis-(trimethylsiloxy)silane. [Link]

-

LookChem. This compound 177617-17-3 wiki. [Link]

Sources

An In-depth Technical Guide to the Solubility of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane in Organic Solvents

Introduction: Understanding the Significance of Silane Solubility in Advanced Applications

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a versatile organosilicon compound that plays a crucial role in the development of advanced materials.[1][2] Its unique molecular structure, featuring both a reactive acrylate group and flexible siloxane backbones, makes it an invaluable component in the formulation of high-performance polymers, coatings, and adhesives.[2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of this silane's solubility in various organic solvents is paramount for its effective application, from designing novel drug delivery systems to fabricating advanced biomedical devices.

This technical guide provides an in-depth exploration of the solubility of this compound. Moving beyond simple statements of solubility, this document delves into the underlying chemical principles governing its behavior in different solvent environments. Furthermore, in recognizing the frequent absence of precise quantitative solubility data in publicly available literature, this guide equips researchers with a robust experimental protocol to determine these values for their specific applications.

Theoretical Framework: The "Like Dissolves Like" Principle in the Context of Organosilanes

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces and polarity will be more likely to form a homogenous solution. The molecular structure of this compound is key to understanding its solubility characteristics.

This molecule possesses both polar and non-polar characteristics. The acrylate group (CH₂=CH-COO-) introduces a degree of polarity, while the propyl chain (-CH₂CH₂CH₂-) and the methyl group (-CH₃) are non-polar. The bis(trimethylsiloxy)silane portion of the molecule, with its silicon-oxygen backbone and terminal methyl groups, contributes to its overall non-polar, organophilic nature.

Consequently, this compound is generally soluble in a range of common organic solvents.[3] Solvents that can effectively interact with both the polar acrylate functionality and the non-polar siloxane and alkyl components will be the most effective at dissolving this compound. Conversely, its significant non-polar character makes it insoluble in water.[4] It is also important to note that this silane can react with water and moisture in the air.[4]

Qualitative Solubility Profile of this compound

While precise quantitative data is not extensively available, the qualitative solubility of this compound in common organic solvents is well-established. The following table summarizes the expected solubility based on its chemical properties and available information.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Ethanol, Isopropanol | Soluble[3] | The hydroxyl group of the alcohol can interact with the polar acrylate group of the silane, while the alkyl chain of the alcohol interacts with the non-polar components. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble[3] | Ethers are relatively polar and can solvate the acrylate group, while their organic structure is compatible with the siloxane and alkyl parts of the molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble[3] | These non-polar solvents effectively solvate the extensive non-polar regions of the silane molecule. |

| Ketones | Acetone, Methyl ethyl ketone | Soluble | Ketones have a moderate polarity that allows for favorable interactions with the acrylate group, and their organic nature is compatible with the rest of the molecule. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Likely Soluble | As non-polar solvents, they are expected to be good solvents for the non-polar siloxane and alkyl portions of the molecule. |

| Water | - | Insoluble[4] | The large non-polar siloxane and alkyl groups dominate the molecule, making it hydrophobic and preventing dissolution in the highly polar water. |

Experimental Protocol for the Quantitative Determination of Solubility

The following detailed protocol provides a standardized method for researchers to determine the precise solubility of this compound in a specific organic solvent of interest. This protocol is adapted from general principles of solubility testing for organic compounds.

I. Materials and Equipment

-

This compound (ensure high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry, depending on the solvent and detection method)

II. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of the silane.

III. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An "excess" means adding enough solid so that some remains undissolved after equilibration.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 hours is generally recommended.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vial and allow it to stand undisturbed for a short period to let the undissolved silane settle.

-

Centrifuge the vial to ensure complete separation of the solid from the liquid phase.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter that is chemically resistant to the solvent to remove any remaining micro-particulates.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Analyze the diluted solutions using a pre-validated analytical method (e.g., GC, HPLC).

-

Construct a calibration curve using standards of known concentrations of this compound in the same solvent.

-

Determine the concentration of the silane in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the undissolved silane in the saturated solution, typically expressed in g/100 mL or mg/mL.

-

Relationship Between Solvent Polarity and Silane Solubility

The solubility of this compound is intricately linked to the polarity of the organic solvent. The following diagram illustrates this relationship.

Caption: Interaction between the silane and a suitable organic solvent.

For optimal solubility, the solvent should possess both polar and non-polar characteristics to effectively interact with the corresponding regions of the silane molecule. Solvents that are either extremely polar or entirely non-polar may result in lower solubility compared to those with a balanced polarity.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While qualitative data indicates good solubility in a range of common organic solvents, the lack of quantitative data in the literature necessitates the use of a robust experimental protocol, as detailed herein. By understanding the theoretical principles of solubility and employing a rigorous experimental approach, researchers and drug development professionals can confidently and effectively utilize this versatile silane in their applications. Future research efforts focused on generating and publishing quantitative solubility data for this and similar compounds across a wide spectrum of solvents and temperatures would be of significant value to the scientific community.

References

-

This compound. (n.d.). Chem-Tools. Retrieved January 13, 2026, from [Link]

-

This compound | C13H30O4Si3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

This compound, tech-90. (2016, July 11). Gelest, Inc. Retrieved January 13, 2026, from [Link]

-

This compound. (2024, April 10). ChemBK. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide on the Thermal Stability of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Attributes of a Versatile Silane Coupling Agent

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a bifunctional organosilane that possesses both a reactive acrylate group and hydrolyzable trimethylsiloxy groups. This unique structure allows it to act as a molecular bridge between organic and inorganic materials, making it a valuable component in the formulation of advanced materials. Its applications span a wide range of fields, including as an adhesion promoter, a surface modifier, a crosslinking agent, and a monomer for specialty polymers.[1] Given its utility in processes that may involve elevated temperatures, such as curing, polymerization, and long-term operational performance, a thorough understanding of its thermal stability is paramount.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 177617-17-3 |

| Molecular Formula | C13H30O4Si3 |

| Molecular Weight | 334.63 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 120-129 °C at 1 mmHg |

| Flash Point | >110 °C |

| Density | 0.9076 g/cm³ |

| Refractive Index | 1.422 |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. |

Anticipated Thermal Decomposition Profile

The thermal stability of this compound is dictated by the chemical stability of its two primary functional domains: the siloxane backbone and the acryloxypropyl group. The decomposition process is expected to occur in a stepwise manner as the temperature increases.

The Siloxane Backbone: A Foundation of Thermal Robustness

The silicon-oxygen (Si-O) bonds that form the siloxane backbone are inherently strong and contribute to the high thermal stability of this class of compounds. Generally, polysiloxanes exhibit superior thermal stability compared to their carbon-based polymer counterparts. The degradation of the siloxane portion of the molecule is likely to initiate at temperatures above 300-400°C. The primary degradation mechanism for polysiloxanes is depolymerization, which leads to the formation of volatile cyclic siloxanes.

The Acryloxypropyl Group: The More Thermally Labile Moiety

The organic acryloxypropyl group is expected to be the less thermally stable component of the molecule. The degradation of acrylate esters typically proceeds through several potential pathways, including:

-

Ester Pyrolysis: This process involves the cleavage of the ester linkage, which can lead to the formation of acrylic acid, propenal (acrolein), and other volatile organic compounds. This type of decomposition can occur at temperatures ranging from 200°C to 350°C.

-

Radical-Induced Decomposition: At elevated temperatures, homolytic cleavage of C-C or C-O bonds can generate free radicals. These highly reactive species can then initiate a cascade of chain reactions, leading to the formation of a complex mixture of smaller, volatile molecules.

Proposed Thermal Decomposition Pathway

Based on the chemistry of its constituent parts, a plausible multi-stage thermal decomposition pathway for this compound can be proposed.

Caption: Proposed multi-stage thermal decomposition pathway for this compound.

Experimental Workflow for Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the preferred method. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Step-by-Step TGA Protocol

-

Sample Preparation:

-

Ensure the this compound sample is pure and free of any solvents or impurities.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Select the desired atmosphere for the analysis. An inert atmosphere (e.g., nitrogen or argon) is recommended to study the intrinsic thermal stability without oxidative effects. An oxidative atmosphere (e.g., air or oxygen) can be used to investigate the thermo-oxidative stability.

-

Set the gas flow rate, typically between 20 and 50 mL/min.

-

-

Thermal Method:

-

Program the TGA instrument with the following temperature profile:

-

Initial Isothermal Step: Hold at a temperature slightly above ambient (e.g., 30°C) for a few minutes to allow the sample and instrument to equilibrate.

-

Temperature Ramp: Increase the temperature at a constant heating rate, typically 10 or 20°C/min, to a final temperature of 800-1000°C.

-

Final Isothermal Step (Optional): Hold at the final temperature for a period to ensure complete decomposition.

-

-

-

Data Acquisition and Analysis:

-

Start the TGA run and record the sample mass as a function of temperature.

-

The resulting TGA curve will show the percentage of weight loss versus temperature.

-

Analyze the data to determine key thermal stability parameters:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

-

-

Caption: A streamlined workflow for conducting a thermogravimetric analysis (TGA) experiment.

Conclusion and Future Perspectives

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis of its chemical structure allows for a reasoned prediction of its thermal behavior. The molecule's stability is a composite of its robust siloxane backbone and its more thermally sensitive acryloxypropyl functional group. The onset of thermal decomposition is likely to be governed by the degradation of the organic moiety, with the more stable siloxane core degrading at higher temperatures.

For applications where thermal stability is a critical parameter, it is strongly recommended that researchers and drug development professionals conduct empirical studies, such as TGA, to precisely quantify the thermal decomposition profile of this compound under their specific processing and end-use conditions. Further investigations using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) could provide a more detailed elucidation of the decomposition products and mechanisms.

References

-

Gelest, Inc. (2016). Safety Data Sheet for this compound, tech-90. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet for VINYLTRIMETHOXYSILANE. [Link]

-

Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet for (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. [Link]

-

Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane. [Link]

-

Pressure Sensitive Tape Council. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. [Link]

-

Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIETHOXYSILANE, tech. [Link]

-

PubChem. (n.d.). Vinyltrimethoxysilane. [Link]

-

Co-Formula. (n.d.). 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. [Link]

-

Gelest, Inc. (n.d.). METHACRYLOXYPROPYLTRIMETHOXYSILANE. [Link]

Sources

Spectroscopic Analysis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane: A Technical Guide

Introduction

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane, with the CAS number 177617-17-3, is a bifunctional organosilane that possesses both a reactive acrylate group and hydrolyzable trimethylsiloxy groups.[1][2] This unique combination of functionalities makes it a valuable coupling agent, adhesion promoter, and surface modifier in a wide range of applications, including coatings, adhesives, sealants, and composite materials.[3] A thorough understanding of its molecular structure through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is paramount for quality control, reaction monitoring, and elucidating its mechanism of action in various formulations. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a framework for researchers, scientists, and drug development professionals in their analytical endeavors.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is key to interpreting its spectroscopic data. The molecule consists of a central silicon atom bonded to a methyl group, a 3-acryloxypropyl group, and two trimethylsiloxy groups.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~166 | C =O |

| ~130 | =C H₂ |

| ~128 | =C H- |

| ~66 | -O-C H₂- |

| ~22 | -CH₂-C H₂-CH₂- |

| ~10 | Si-C H₂- |

| ~1 | -Si(O-Si(C H₃)₃)₂ |

| ~-2 | Si-C H₃ |

Causality Behind Assignments:

-

Carbonyl Carbon (~166 ppm): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Olefinic Carbons (128-130 ppm): The carbons of the C=C double bond appear in the characteristic region for sp² hybridized carbons.

-

Propyl Chain Carbons (10-66 ppm): Similar to the proton spectrum, the chemical shifts of the propyl chain carbons are influenced by the electronegativity of the attached atoms. The carbon attached to the ester oxygen is the most deshielded.

-